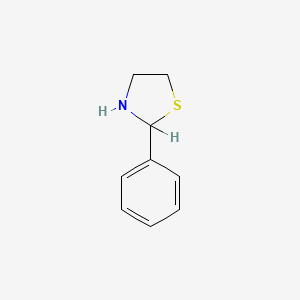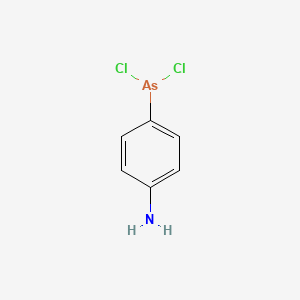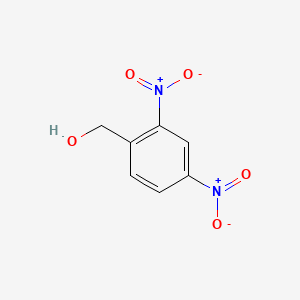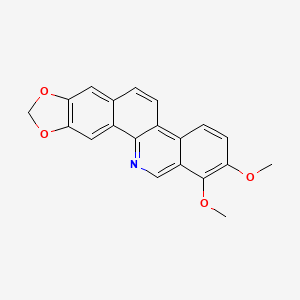
诺凯里特林
描述
Norchelerythrine is a natural product isolated from the bark of the Chinese evergreen tree, Norchelerythrus spp. It is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE), and has been studied extensively in the field of neuroscience and pharmacology. Norchelerythrine has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. It has also been investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
科学研究应用
抗菌剂
诺凯里特林: 作为一种有效的抗菌剂具有潜力。它可以破坏细菌细胞壁和细胞膜,这对于对抗耐药细菌至关重要。 这种破坏会导致阻止细菌生长,并有助于细菌死亡 {svg_1}.
细胞凋亡诱导剂
研究表明,诺凯里特林可以抑制 SERCA(肌浆网/内质网 Ca2±ATP 酶)活性。 这种抑制会导致细胞质中钙离子积累,从而迫使钙离子流入线粒体,触发凋亡信号和细胞破坏 {svg_2}.
抗癌特性
诺凯里特林通过作为选择性和细胞可渗透的蛋白激酶 C 抑制剂表现出抗癌特性,这是癌症治疗中的一个重要靶点。 其在该角色中的功效已使其成为新型抗癌药物的基础 {svg_3}.
G 蛋白偶联 CB1 受体拮抗剂
它是一种有效的 G 蛋白偶联 CB1 受体拮抗剂。 该特性很重要,因为 CB1 受体拮抗剂正在探索其在各种疾病中的治疗潜力,包括肥胖、成瘾和疼痛 {svg_4}.
在线粒体功能中的作用
诺凯里特林作用导致线粒体中高浓度的钙离子,极大地改变了线粒体活性。 这种改变可以用来研究线粒体功能,并可能开发治疗线粒体疾病的方法 {svg_5}.
新型生物碱的合成
诺凯里特林已被用于通过钯催化反应合成新型生物碱。 这些合成途径对于开发新的药理活性化合物至关重要 {svg_6}.
作用机制
安全和危害
属性
IUPAC Name |
1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-22-16-6-5-12-13-4-3-11-7-17-18(25-10-24-17)8-14(11)19(13)21-9-15(12)20(16)23-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUNQXPMULKFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CN=C3C(=C2C=C1)C=CC4=CC5=C(C=C43)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219044 | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6900-99-8 | |
| Record name | Norchelerythrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6900-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006900998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3)Benzodioxolo(5,6-c)phenanthridine, 1,2-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of norchelerythrine?
A1: While the exact mechanism of action is still under investigation, research suggests that norchelerythrine exhibits its biological activities by interacting with various molecular targets, including DNA, enzymes like α-glucosidase and α-amylase [, ], and potentially other cellular components.
Q2: How does norchelerythrine interact with DNA?
A2: Norchelerythrine can intercalate into DNA, meaning it inserts itself between the base pairs of the DNA helix []. This interaction can interfere with DNA replication and transcription, ultimately affecting cell growth and proliferation.
Q3: What are the downstream effects of norchelerythrine's interaction with α-glucosidase and α-amylase?
A3: Norchelerythrine demonstrates mixed inhibition against both α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and absorption []. By inhibiting these enzymes, norchelerythrine could potentially modulate blood glucose levels.
Q4: What is the molecular formula and weight of norchelerythrine?
A4: The molecular formula of norchelerythrine is C19H14NO4+, and its molecular weight is 316.32 g/mol.
Q5: What spectroscopic data are available for norchelerythrine?
A5: Norchelerythrine has been extensively studied using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ] and Mass Spectrometry (MS) [, , ]. These studies have provided valuable insights into its structural elucidation and characterization.
Q6: Is there information available on the material compatibility of norchelerythrine?
A6: The provided research primarily focuses on the isolation, structural characterization, and biological evaluation of norchelerythrine. Specific information regarding its material compatibility is not available in these studies.
Q7: What is known about the stability of norchelerythrine under various conditions?
A7: Limited information is available on the stability of norchelerythrine under various conditions. Further research is required to comprehensively evaluate its stability profile.
Q8: Does norchelerythrine possess any known catalytic properties?
A8: The current research primarily focuses on the biological activities of norchelerythrine. There is no evidence to suggest it possesses inherent catalytic properties.
Q9: Have there been any computational studies on norchelerythrine?
A9: Yes, computational studies have been conducted to investigate the NMR chemical shifts of norchelerythrine [, ]. These studies employed theoretical calculations to predict and understand its spectroscopic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




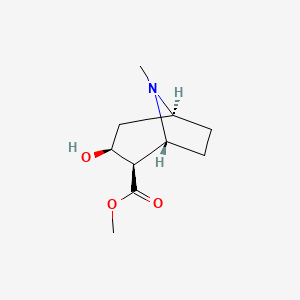
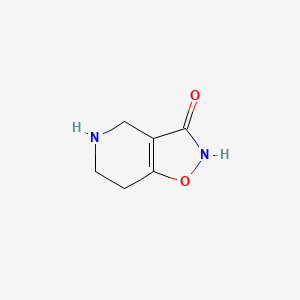

![2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol](/img/structure/B1205843.png)
![4,18-Dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1205845.png)

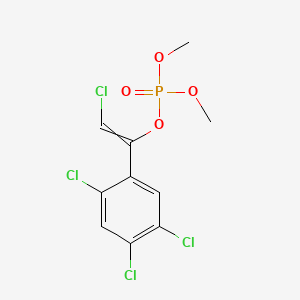

![3-({(2E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]but-2-enyl}thio)-5,6-diphenyl-1,2,4-triazine](/img/structure/B1205855.png)
